1,4-Bis(2,6-dimethylpyridin-4-yl)benzene

Übersicht

Beschreibung

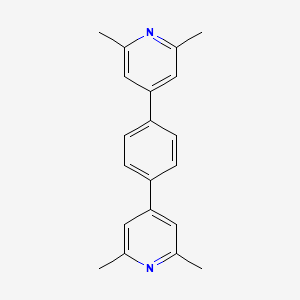

1,4-Bis(2,6-dimethylpyridin-4-yl)benzene is an organic compound with the molecular formula C20H20N2 It is a derivative of benzene with two pyridyl groups attached at the 1 and 4 positions, each pyridyl group being substituted with two methyl groups at the 2 and 6 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Bis(2,6-dimethylpyridin-4-yl)benzene can be synthesized through several methods, including:

Suzuki-Miyaura Coupling Reaction: This method involves the coupling of 1,4-dibromobenzene with 2,6-dimethyl-4-pyridylboronic acid in the presence of a palladium catalyst and a base.

Sonogashira Coupling Reaction: Another method involves the coupling of 1,4-diiodobenzene with 2,6-dimethyl-4-pyridylacetylene in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound typically involves large-scale implementation of the Suzuki-Miyaura coupling reaction due to its high yield and efficiency. The reaction conditions are optimized to ensure maximum product formation with minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(2,6-dimethylpyridin-4-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridyl derivatives.

Substitution: Nitro or halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

1,4-Bis(2,6-dimethylpyridin-4-yl)benzene serves as an effective ligand in coordination complexes. Its ability to stabilize metal ions through chelation has been extensively studied. The compound can form stable complexes with transition metals such as copper, nickel, and cobalt, enhancing their catalytic properties.

Case Study: Metal Complexes

A notable study demonstrated the synthesis of metal complexes using this compound as a ligand. These complexes exhibited unique electronic properties and were characterized using techniques such as UV-Vis spectroscopy and X-ray crystallography. The results indicated that the ligand significantly influenced the stability and reactivity of the metal centers involved .

Material Science

In material science, this compound is utilized in the development of molecular materials with specific electronic and optical properties.

Self-Assembling Systems

The compound has been explored in self-assembling systems where it acts as a building block for supramolecular architectures. Its ability to form π-stacking interactions enables the construction of organized structures that can be used in organic electronics and photonic devices.

Table 1: Properties of Self-Assembled Structures

| Property | Value |

|---|---|

| Stacking Distance | 3.5 Å |

| Thermal Stability | Up to 250 °C |

| Conductivity | Moderate (specific values vary based on structure) |

Biological Applications

The biological activities of this compound derivatives have been investigated for potential therapeutic uses. Studies indicate that these compounds exhibit antimicrobial and anticancer properties.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound can inhibit cancer cell growth by inducing apoptosis in specific cancer cell lines. The mechanism involves the interaction with cellular pathways that regulate cell proliferation and survival .

Wirkmechanismus

The mechanism of action of 1,4-Bis(2,6-dimethylpyridin-4-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its pyridyl groups, forming stable complexes that exhibit unique chemical and physical properties. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

1,4-Bis(2,6-dimethylpyridin-4-yl)benzene can be compared with other similar compounds, such as:

1,4-Bis(4-pyridyl)benzene: Lacks the methyl groups on the pyridyl rings, resulting in different steric and electronic properties.

1,4-Bis(2,6-dimethyl-4-pyridyl)ethene: Contains an ethene linker instead of a benzene ring, leading to different reactivity and applications.

1,4-Dihydropyridine: A different class of compounds with notable medicinal properties, including calcium channel blocking activity.

Biologische Aktivität

1,4-Bis(2,6-dimethylpyridin-4-yl)benzene is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews various studies that highlight its antimicrobial, anticancer, and other therapeutic properties, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzene ring substituted with two 2,6-dimethylpyridine groups. This unique configuration contributes to its biological activity by enabling specific interactions with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In vitro assays have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

These results indicate that the compound exhibits stronger inhibitory effects compared to standard antibiotics such as ampicillin and streptomycin .

Anticancer Properties

Research has also explored the anticancer potential of this compound. In a study evaluating its effects on various cancer cell lines, it demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit key enzymes involved in bacterial DNA replication and repair processes, such as topoisomerases . Additionally, the compound's electron-rich pyridine moieties facilitate interactions with proteins and nucleic acids.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several derivatives of this compound against multi-drug resistant strains. The findings indicated that modifications to the pyridine groups enhanced activity against resistant strains by increasing membrane permeability.

Case Study 2: Anticancer Activity

Another investigation focused on the compound's effects on cancer stem cells derived from breast cancer. The study found that treatment with this compound reduced the stemness characteristics and inhibited tumor growth in vivo models .

Eigenschaften

IUPAC Name |

4-[4-(2,6-dimethylpyridin-4-yl)phenyl]-2,6-dimethylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2/c1-13-9-19(10-14(2)21-13)17-5-7-18(8-6-17)20-11-15(3)22-16(4)12-20/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMQKAGQIXYIQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C2=CC=C(C=C2)C3=CC(=NC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.